molecular formula C7H4ClIN2 B1648212 4-chloro-5-iodo-1H-indazole CAS No. 1000342-37-9

4-chloro-5-iodo-1H-indazole

Cat. No.: B1648212
CAS No.: 1000342-37-9
M. Wt: 278.48 g/mol
InChI Key: YJBOYUUJTXXCHY-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and iodine substituents at the 4 and 5 positions, respectively, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-iodo-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-iodoaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as copper or palladium complexes are often employed to facilitate the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride or potassium carbonate in dimethylformamide.

    Electrophilic Substitution: Bromine or chlorine in acetic acid.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloro-5-iodo-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is employed in the development of new materials and catalysts.

Comparison with Similar Compounds

  • 4-Chloro-1H-indazole
  • 5-Iodo-1H-indazole
  • 4-Bromo-5-iodo-1H-indazole

Comparison: 4-Chloro-5-iodo-1H-indazole is unique due to the presence of both chlorine and iodine substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s ability to participate in diverse chemical reactions and interact with various biological targets .

Properties

IUPAC Name

4-chloro-5-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBOYUUJTXXCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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